![molecular formula C13H9N3O4S B2722719 1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide CAS No. 1707587-11-8](/img/structure/B2722719.png)
1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide” is a chemical compound with the molecular formula C13H9N3O4S . It is offered by several chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . Another method involved the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with either 2-oxoalkanoic acids and its esters, or phenylglyoxylic hydrates in glacial acetic acid .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
Thiadiazines, which include the compound , play a vital role in pharmaceutical chemistry . They possess an N-C-S linkage that is believed to be very useful in medicinal and pharmaceutical chemistry .
Agriculture Chemistry
Thiadiazines are also significant in agriculture chemistry . Sulfur-containing drugs, known as sulpha drugs, like sulfadiazine’s silver, are used to treat burn infection, sulfacetamide for eye infection, and dapsone for leprosy .
Anti-Inflammatory Applications
Thiadiazines have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation .
Antibiotic Applications
Thiadiazines have antibiotic properties . They can be used in the development of new antibiotics, which are crucial in the fight against antibiotic-resistant bacteria .
Antimicrobial Applications
Thiadiazines also have antimicrobial properties . This makes them useful in the development of drugs for treating various microbial infections .
Anti-Tuberculosis Applications
Thiadiazines have anti-tuberculosis properties . They can be used in the development of drugs for treating tuberculosis .
Anticancer Applications
Some thiadiazine derivatives have been developed and have found wide pharmaceutical and clinical applications . They have shown reasonable, moderate or weak anticancer activity against certain cell lines .
Cardiovascular Applications
1,2,4-Benzothiadiazine 1,1-dioxides, a group that includes the compound , are well known for their cardiovascular effects . They act as ATP-sensitive potassium channel openers .
Direcciones Futuras
The future directions for the research and development of “1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the known activities of similar compounds, there may be potential for further investigation into their pharmacological activities .
Mecanismo De Acción
Target of Action
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that related compounds such as 1,2,4-thiadiazole derivatives interact with their targets to exert antimicrobial effects .
Biochemical Pathways
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .
Propiedades
IUPAC Name |
4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)12-15-16(9-5-2-1-3-6-9)11-10(21(12,19)20)7-4-8-14-11/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPBQSWWLJILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

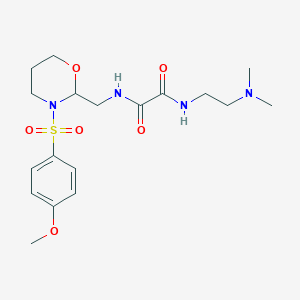

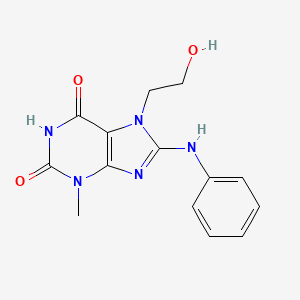
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
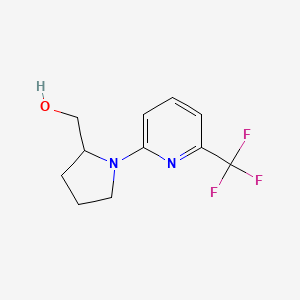
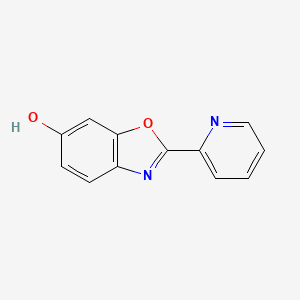
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)
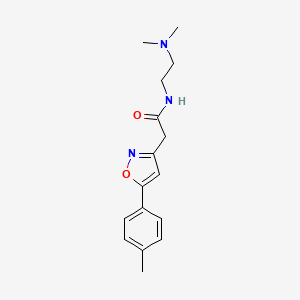
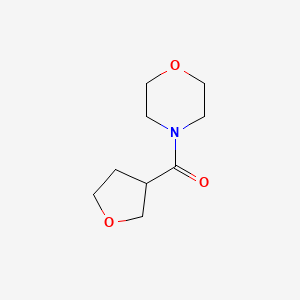
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)